2-{[2-(2-Methoxyethoxy)ethyl]amino}ethan-1-ol
Description
2-{[2-(2-Methoxyethoxy)ethyl]amino}ethan-1-ol is a tertiary amine alcohol featuring a methoxyethoxyethyl side chain. This compound is structurally characterized by a hydroxyl group (-OH) and a tertiary amine group (-NH-) linked via an ethylene bridge, with a methoxyethoxy substituent on the amine nitrogen. Its molecular formula is C₇H₁₇NO₃, and it is primarily utilized in synthetic chemistry as a precursor for pharmaceuticals, surfactants, and coordination ligands due to its dual functional groups .
While direct thermophysical data for this compound are scarce in the provided evidence, structurally related compounds (e.g., 2-(2-methoxyethoxy)ethanol and its derivatives) exhibit moderate polarity, high solubility in polar solvents, and non-ideal mixing behavior with alcohols, as demonstrated in enthalpy of mixing (ΔH_E) studies .
Properties
IUPAC Name |
2-[2-(2-methoxyethoxy)ethylamino]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO3/c1-10-6-7-11-5-3-8-2-4-9/h8-9H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQCCNFUBGKJNCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCNCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(2-Methoxyethoxy)ethyl]amino}ethan-1-ol typically involves the reaction of 2-(2-methoxyethoxy)ethanol with ethylene oxide in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of 2-{[2-(2-Methoxyethoxy)ethyl]amino}ethan-1-ol involves large-scale reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then cooled, and the product is purified through distillation or other separation techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
2-{[2-(2-Methoxyethoxy)ethyl]amino}ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form primary or secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as halides, amines, or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Primary or secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[2-(2-Methoxyethoxy)ethyl]amino}ethan-1-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent for various reactions.
Biology: Employed in the preparation of bioconjugates and as a linker in the synthesis of biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Mechanism of Action
The mechanism of action of 2-{[2-(2-Methoxyethoxy)ethyl]amino}ethan-1-ol involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile, participating in substitution reactions with electrophiles. It can also form hydrogen bonds with other molecules, influencing their reactivity and stability .
Comparison with Similar Compounds
(a) 2-((2-Methoxyethyl)(methyl)amino)ethanol
- Structure : Differs by a methyl group substitution on the amine nitrogen.
- Synthesis: Synthesized via alkylation of 2-methoxy-N-methyl ethylamine with 2-bromoethanol in toluene, yielding 88% crude product. Purification with sulfonyl chloride in ethyl acetate achieves 88% purity .
- Applications : Intermediate in pharmaceutical synthesis (e.g., kinase inhibitors) due to its stability and reactivity .
(b) 2-(2-{[2-(Dimethylamino)ethyl]amino}ethoxy)ethan-1-ol
- Structure: Contains a dimethylaminoethyl side chain.
- Properties : Higher basicity (pKa ~9.5) compared to the target compound, influencing solubility and coordination chemistry. Molecular weight: 176.26 g/mol .
- Applications : Used in ligand design for metal complexes and drug delivery systems .
(c) (r)-2-Amino-2-(4-methoxy-2-methylphenyl)ethan-1-ol
- Structure: Aromatic substitution (4-methoxy-2-methylphenyl) on the ethanolamine backbone.
- Properties : Chiral center and aromaticity enhance its use in asymmetric synthesis. Molecular weight: 181.23 g/mol .
Thermophysical and Chemical Properties
Table 1: Comparative Thermophysical Data
Key Observations :
- Enthalpy of Mixing (ΔHE): For 2-(2-methoxyethoxy)ethanol mixed with butan-1-ol, ΔHE = 0.8–0.9 J·mol⁻¹, indicating weak intermolecular interactions. NRTL and UNIQUAC models fit experimental data with <5% deviation .
- Solubility: The presence of methoxyethoxy groups enhances water solubility compared to non-polar analogues (e.g., 2-azidoethoxyethanol) .
Reactivity and Functional Group Influence
- Amine vs. Azide Groups: 2-{[2-(2-Methoxyethoxy)ethyl]amino}ethan-1-ol undergoes nucleophilic substitution reactions at the amine site, whereas azido derivatives (e.g., 2-(2-azidoethoxy)ethanol) participate in Huisgen cycloadditions .
- Steric Effects: Methyl substitution on the amine nitrogen (e.g., 2-((2-methoxyethyl)(methyl)amino)ethanol) reduces reactivity toward electrophiles compared to primary amines .
Biological Activity
2-{[2-(2-Methoxyethoxy)ethyl]amino}ethan-1-ol, commonly referred to as TGME (or 2-(2-methoxyethyl)aminoethanol), is a compound with notable biological activities and applications. This article explores its biological effects, toxicity, and potential therapeutic uses based on diverse research findings and case studies.
TGME is characterized by the following chemical structure:
- Molecular Formula : C₇H₁₉NO₃
- Molecular Weight : 161.24 g/mol
- CAS Number : 112-35-6
Toxicity Profile
TGME exhibits a low acute toxicity profile, with the following findings from various studies:
- Oral LD50 : 11,800 mg/kg in rats
- Dermal LD50 : 7,400 mg/kg in rabbits
- NOAEL (No Observed Adverse Effect Level) : 400 mg/kg/day for repeated oral doses in rats .
The compound has been shown to cause minimal irritation upon dermal exposure and mild irritation to the eyes. In chronic exposure studies, TGME demonstrated slight hepatocellular hypertrophy at higher doses (1,200 mg/kg/day), but overall systemic effects were minimal at lower doses .
Genotoxicity Studies
In vitro and in vivo genotoxicity assessments indicated that TGME is not genotoxic at concentrations up to 5,000 µg/plate and 5,000 mg/kg, respectively. This suggests a favorable safety profile for potential therapeutic applications .
Developmental Toxicity
Research indicates that TGME can have developmental effects at high doses. In studies involving pregnant rats, doses greater than 1,000 mg/kg/day resulted in skeletal variants and decreased body weight gain in offspring. The NOAEL for reproductive toxicity was determined to be between 400 and 1,200 mg/kg/day .
Protective Effects Against Ethanol-Induced Damage
A study highlighted the protective role of TGME against ethanol-induced teratogenic effects in a zebrafish model. The compound reduced oxidative stress and prevented morphological defects caused by ethanol exposure. This suggests potential therapeutic applications for conditions like Fetal Alcohol Spectrum Disorder (FASD) .
Comparative Biological Activity Table
| Parameter | TGME | Other Compounds |
|---|---|---|
| Oral LD50 | 11,800 mg/kg | Varies (e.g., ethanol ~7,060 mg/kg) |
| Dermal LD50 | 7,400 mg/kg | Varies |
| NOAEL | 400 mg/kg/day | Varies |
| Genotoxicity | Negative at high concentrations | Varies |
| Developmental Effects | Yes (>1,000 mg/kg/day) | Yes (e.g., ethanol) |
| Protective Role against Ethanol | Yes | Limited evidence for others |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
